molecular formula C22H19ClN8O3 B3013155 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone CAS No. 941887-77-0

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone

Katalognummer B3013155
CAS-Nummer: 941887-77-0
Molekulargewicht: 478.9
InChI-Schlüssel: HOIYBRJXCOWNHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone is a complex organic molecule that is part of the pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines family . These compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrimidin-7-yl group attached to a piperazin-1-yl group, and a 2-chloro-5-nitrophenyl)methanone group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

  • Synthesis of Triazolo[4,5-d]pyrimidines and Related Compounds : The compound is part of a class of molecules that can be synthesized via various chemical reactions. For instance, Pokhodylo et al. (2010) explored transformations of amino and carbonyl/nitrile groups in thiophenes for thienopyrimidine synthesis, indicating a pathway for the synthesis of related triazolopyrimidines (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

  • Nucleophilic Addition Reactions : Albert and Pendergast (1972) described nucleophilic addition reactions involving v-triazolo[4,5-d]pyrimidines (8-azapurines), highlighting the chemical reactivity of such compounds in various contexts (Albert & Pendergast, 1972).

  • Synthesis of Piperazine and Triazole Derivatives : Nagaraj, Srinivas, and Rao (2018) synthesized novel triazole analogues of piperazine, demonstrating the potential for creating derivatives of the core structure of the compound (Nagaraj, Srinivas, & Rao, 2018).

Biological and Medicinal Applications

  • Antimicrobial Activities : Bektaş et al. (2007) reported on the antimicrobial activities of new 1,2,4-Triazole derivatives, which may include structures similar to the compound , suggesting potential antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Potential Antihypertensive Agents : Bayomi et al. (1999) explored the synthesis of triazolopyrimidines as potential antihypertensive agents, indicating possible therapeutic applications of related compounds (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

  • 5-HT2 Antagonist Activity : Watanabe et al. (1992) studied 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which included piperazine groups, for their 5-HT2 and alpha 1 receptor antagonist activity. This indicates potential applications in neuroscience and pharmacology (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

  • Imaging Agents in Parkinson's Disease : Wang et al. (2017) synthesized a compound for use as a PET imaging agent in Parkinson's disease, which involves similar pyrimidine structures, suggesting the compound's potential use in diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).

Eigenschaften

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-chloro-5-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN8O3/c23-18-7-6-16(31(33)34)12-17(18)22(32)29-10-8-28(9-11-29)20-19-21(25-14-24-20)30(27-26-19)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIYBRJXCOWNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.